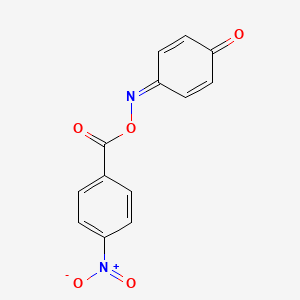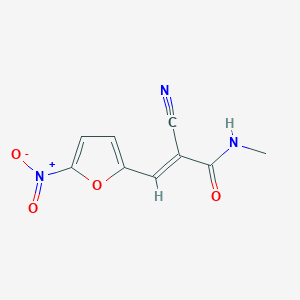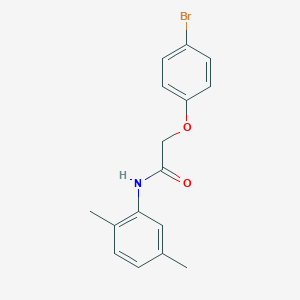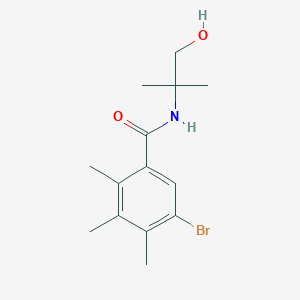
3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide, also known as BFEFB, is a synthetic compound that belongs to the class of benzamides. BFEFB has been studied for its potential use in scientific research applications due to its unique chemical properties.
Wirkmechanismus
3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors such as 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide can induce cell cycle arrest, apoptosis, and differentiation of cancer cells. 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a role in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide can also induce cell cycle arrest in cancer cells by upregulating the expression of cell cycle regulatory proteins such as p21 and p27. In addition, 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide in lab experiments is its specificity for HDAC inhibition, which can lead to fewer off-target effects compared to other HDAC inhibitors. However, 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide has a relatively low potency compared to other HDAC inhibitors and may require higher concentrations to achieve its desired effects. In addition, 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide has poor solubility in water, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
Future research on 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide could focus on optimizing its potency and solubility to improve its effectiveness as a therapeutic agent. Studies could also investigate the potential of 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide in combination with other anti-cancer agents to enhance its anti-tumor activity. In addition, further research could explore the potential of 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide in the treatment of other diseases such as neurodegenerative disorders.
Synthesemethoden
The synthesis of 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide involves the reaction of 3-fluoroaniline with 4-bromo-2-ethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide in its pure form.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide has been studied for its potential use in scientific research applications, particularly in the field of cancer research. Studies have shown that 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide has anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo. 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide has also been studied for its potential use as a therapeutic agent for other diseases such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-2-20-14-7-6-10(8-13(14)16)15(19)18-12-5-3-4-11(17)9-12/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZGUIBPKJJCDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5791882.png)



![5-hydroxy-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5791912.png)

![ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5791923.png)
![N-(2-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791928.png)

![1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5791948.png)



